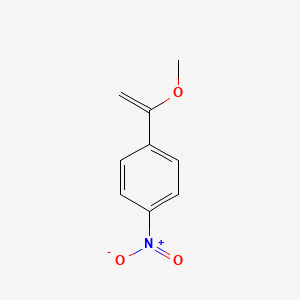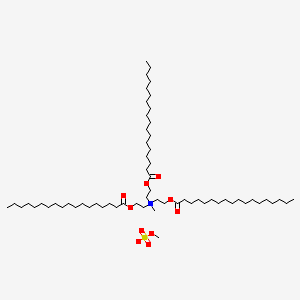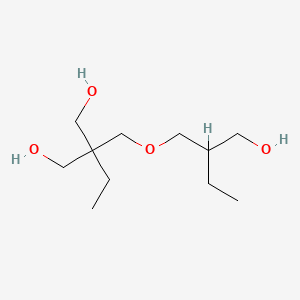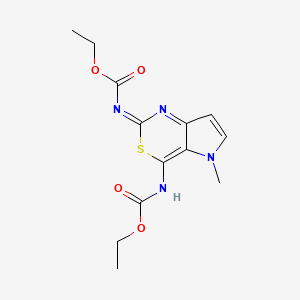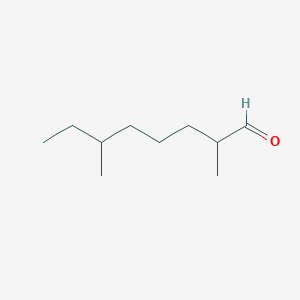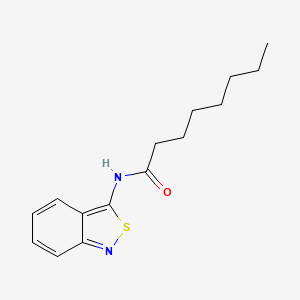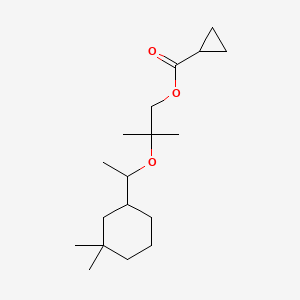![molecular formula C14H15BrCl2N2O B12689243 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide CAS No. 85187-35-5](/img/structure/B12689243.png)
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide is a chemical compound belonging to the class of imidazoles. It is known for its significant applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an allyloxy group and a dichlorophenyl group attached to an imidazole ring .
Preparation Methods
The synthesis of 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide typically involves several steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, often involving the use of nitriles and amines under specific conditions.
Introduction of the Allyloxy Group: The allyloxy group is introduced via an allylation reaction, where an allyl halide reacts with the imidazole derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a substitution reaction, often using a dichlorobenzene derivative.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide involves its interaction with specific molecular targets. In biological systems, it primarily targets fungal cell membranes, disrupting their integrity and leading to cell death . The compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exerting its antifungal effects .
Comparison with Similar Compounds
1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide can be compared with other similar compounds, such as:
1-[2-(2,4-Dichlorophenyl)-2-(2-propyloxy)ethyl]-1H-imidazole: This compound has a similar structure but with a propyloxy group instead of an allyloxy group.
Enilconazole: Another imidazole derivative with similar antifungal properties but different substituents on the imidazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
85187-35-5 |
|---|---|
Molecular Formula |
C14H15BrCl2N2O |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;hydrobromide |
InChI |
InChI=1S/C14H14Cl2N2O.BrH/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;/h2-6,8,10,14H,1,7,9H2;1H |
InChI Key |
HIOIXMLFWXLHOY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


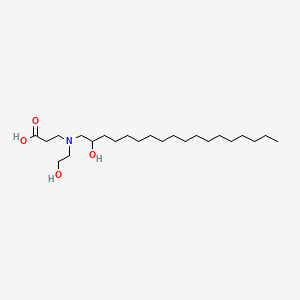
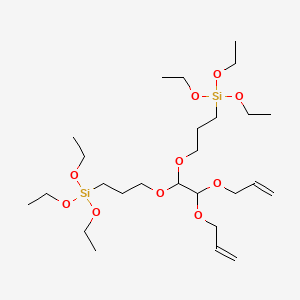
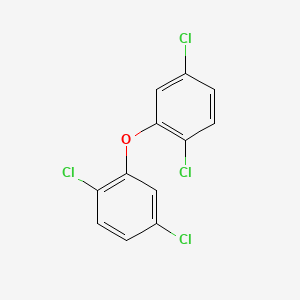
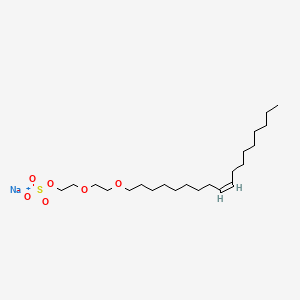
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)
